molecular formula C16H12N2O8S2 B13105980 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid CAS No. 28286-71-7

3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid

Cat. No.: B13105980
CAS No.: 28286-71-7
M. Wt: 424.4 g/mol
InChI Key: OXJBWODAZWWGTP-UHFFFAOYSA-N
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Description

3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid is a complex organic compound belonging to the biindole family. This compound is characterized by the presence of two indole units connected through a single bond, with hydroxyl groups at the 3 and 3’ positions and sulfonic acid groups at the 5 and 5’ positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alcohols or amines can be used for substitution reactions under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Sulfonate esters or amides.

Scientific Research Applications

3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid is unique due to its specific functional groups and the presence of two indole units. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

28286-71-7

Molecular Formula

C16H12N2O8S2

Molecular Weight

424.4 g/mol

IUPAC Name

3-hydroxy-2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-1H-indole-5-sulfonic acid

InChI

InChI=1S/C16H12N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17-20H,(H,21,22,23)(H,24,25,26)

InChI Key

OXJBWODAZWWGTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)O)O)O

Origin of Product

United States

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